Angeloylzygadenine
Description
Angeloylzygadenine is a steroidal alkaloid primarily isolated from Veratrum species, including Veratrum dahuricum, Veratrum maackii, and Veratrum stenophyllum . It belongs to the Veratrum alkaloid class (D014704), known for cardiovascular effects such as antihypertensive activity . Structurally, it features a steroidal backbone esterified with an angeloyl group (2-methylbut-2-enoyl), distinguishing it from other alkaloids in the same biosynthetic family . Its isolation often involves chromatographic techniques (e.g., silica gel, Sephadex LH-20) and structural elucidation via NMR and MS .
Properties
CAS No. |
67370-02-9 |
|---|---|
Molecular Formula |
C32H49NO8 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,15S,19S,22S,23S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H49NO8/c1-6-17(3)27(36)40-23-11-12-28(4)20-8-9-21-30(28,41-32(20,23)39)13-19-18-15-33-14-16(2)7-10-22(33)29(5,37)24(18)25(34)26(35)31(19,21)38/h6,16,18-26,34-35,37-39H,7-15H2,1-5H3/b17-6-/t16-,18-,19-,20?,21+,22-,23-,24+,25+,26-,28-,29+,30?,31?,32-/m0/s1 |
InChI Key |
VZBCOPRNVQLISP-PSQKXIODSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2(C3[C@@]1(OC24C[C@H]5[C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@H]6[C@H]([C@@H](C5([C@@H]4CC3)O)O)O)(C)O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C |
Synonyms |
angeloyl-zygadenine angeloylzygadenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Angeloylzygadenine shares a steroidal core with other Veratrum alkaloids but differs in acyl substitutions. Key analogues include:
Table 1: Structural and Functional Comparison of this compound and Related Alkaloids
Key Structural Insights:
- Acyl Group Influence : The angeloyl group in this compound confers lipophilicity, enhancing membrane permeability compared to the aromatic veratroyl group in Veratroylzygadenine .
- Backbone Modifications : Zygadenine lacks esterification, reducing its bioactivity compared to acylated derivatives like this compound .
Functional and Toxicological Differences
Pharmacological Activities
- This compound : Demonstrates antihypertensive effects but exhibits increased toxicity when co-decocted with Panax ginseng, as shown in UPLC/Q-TOF MS studies .
- Jervine: Known for teratogenicity (e.g., cyclopia in embryos) via Hedgehog pathway inhibition, a mechanism absent in this compound .
- Germine : Targets voltage-gated sodium channels, causing neurotoxicity, whereas this compound’s effects are more cardiovascular-focused .
Toxicity Profiles
- Herb-Drug Interactions : this compound levels rise significantly in Veratrum nigrum and ginseng combinations, implicating it in herb incompatibility toxicity .
- Comparative Potency : Jervine and cyclopamine are more potent teratogens, while this compound’s toxicity is context-dependent (e.g., combinatorial use) .
Analytical Differentiation
Research Findings and Implications
- Biosynthetic Pathways : this compound and Veratroylzygadenine likely originate from zygadenine via esterification with angelic or veratric acid, respectively .
- Ecological Role : These alkaloids may serve as plant defense compounds, with structural variations influencing herbivore deterrence .
- Therapeutic Potential: While this compound’s antihypertensive properties are promising, its toxicity in combinations necessitates caution in traditional formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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